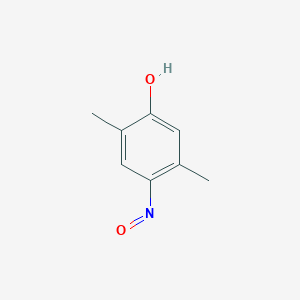

2,5-Dimethyl-4-nitrosophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrosophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWLKBSOXZNRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299622 | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-53-5, 20294-63-7 | |

| Record name | MLS002920121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20294-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Chemical Maze: A Technical Guide to 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7)

A Note on Chemical Identity: Initial inquiries for "2,5-Dimethyl-4-nitrosophenol" often lead to ambiguity in chemical databases. The CAS number sometimes associated with this name, 2593-53-5, officially corresponds to its tautomeric form, 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-, 1-oxime . This phenomenon, known as nitroso-oxime tautomerism, involves the interconversion of the nitroso and oxime functional groups. Due to the greater stability of the oxime form in many cases, it is the more commonly registered and characterized compound under this CAS number[1][2][3][4][5].

In contrast, 2,5-Dimethyl-4-nitrophenol is a distinct and well-documented compound with the CAS number 3139-05-7 [6][7][8][9]. Given the clarity and availability of data for this "nitro" analogue, this guide will focus on providing a comprehensive technical overview of 2,5-Dimethyl-4-nitrophenol for researchers, scientists, and drug development professionals.

Introduction to 2,5-Dimethyl-4-nitrophenol

2,5-Dimethyl-4-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group.[6] The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the benzene ring imparts a unique electronic character, influencing its reactivity, acidity, and potential biological activity.[6] This compound serves as a valuable intermediate in organic synthesis and has been explored for its potential applications in various fields, including the development of dyes and as a reagent in biological assays due to its potential enzyme-inhibiting properties.[6][10]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dimethyl-4-nitrophenol is presented in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3139-05-7 | [6][7][8][9] |

| Molecular Formula | C₈H₉NO₃ | [6][7] |

| Molecular Weight | 167.16 g/mol | [6][7] |

| Appearance | Yellow crystalline solid | [10] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [10] |

| IUPAC Name | 2,5-dimethyl-4-nitrophenol | [6][7] |

| InChI Key | DSWZKAODNLLINU-UHFFFAOYSA-N | [6][7] |

| SMILES | CC1=CC(=C(C=C1O)C)[O-] | [6][7] |

Synthesis of 2,5-Dimethyl-4-nitrophenol

The primary and most direct method for the synthesis of 2,5-Dimethyl-4-nitrophenol is the nitration of 2,5-dimethylphenol (also known as p-xylenol).[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 2,5-Dimethylphenol

This protocol outlines a general procedure for the synthesis of 2,5-Dimethyl-4-nitrophenol.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Stirring apparatus

-

Beaker or flask

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation of the Reaction Mixture: In a flask, dissolve a known quantity of 2,5-dimethylphenol in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature, as the dissolution is exothermic.

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved 2,5-dimethylphenol solution with continuous stirring, ensuring the temperature of the reaction mixture is maintained at a low level (typically below 10°C) to prevent over-nitration and side reactions.

-

Reaction Quenching: Once the addition of the nitrating agent is complete, allow the reaction to proceed for a specified time (this may require optimization). Afterwards, pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any residual acid. The crude 2,5-Dimethyl-4-nitrophenol can then be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the aromatic substitution.[14] The low temperature is critical to control the reaction kinetics, favoring the mono-nitration at the position para to the hydroxyl group, which is activated by the ortho,para-directing hydroxyl and methyl groups.

Caption: Synthesis workflow for 2,5-Dimethyl-4-nitrophenol.

Applications in Research and Drug Development

While not a therapeutic agent itself, 2,5-Dimethyl-4-nitrophenol and related nitrophenols are valuable tools in scientific research and early-stage drug discovery.[15]

-

Intermediate in Organic Synthesis: Its structure allows for further chemical modifications, making it a useful building block for more complex molecules with potential biological activities.[6][10][15]

-

Enzyme Inhibition Studies: Nitrophenols can act as inhibitors for various enzymes.[6] The study of these interactions can help in understanding enzyme mechanisms and in the design of more potent and specific inhibitors.

-

Analytical Reagents: The phenolic hydroxyl group and the nitro group can be involved in colorimetric reactions, suggesting potential use as an analytical reagent or indicator.[6]

-

Probes for Biological Pathways: As with other nitrophenols, it can be used to study various biological pathways. For instance, the reduction of the nitro group can be monitored to assess the reductive capacity of cellular environments.

Caption: Applications of 2,5-Dimethyl-4-nitrophenol.

Safety and Handling

2,5-Dimethyl-4-nitrophenol, like other nitrophenols, should be handled with care, following appropriate safety protocols.

-

Hazards: It is harmful if swallowed, and may cause skin and serious eye irritation.[7] Inhalation of its dust may lead to respiratory irritation.[7] Nitrophenols are also known to be toxic to aquatic life.[6]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7) is a well-characterized compound with distinct properties and a straightforward synthetic route. While the initial query for its "nitroso" analogue leads to ambiguity, this guide provides a clear and technically sound overview of the "nitro" compound. Its utility as a synthetic intermediate and a tool for biological research underscores its importance for the scientific community. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use in the laboratory.

References

-

The nitroso compound is a stable isomer/tautomer of an oxim. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]

-

Scientific Information Database (SID). (n.d.). Studying Relative Stability Theory of Nitroso-Oxime Tautomer. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

-

Aihua-chem. (n.d.). CAS:2593-53-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- - Substance Details. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.

-

PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2,5-dimethyl-. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. omicsonline.org [omicsonline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. sid.ir [sid.ir]

- 6. Buy 2,5-Dimethyl-4-nitrophenol | 3139-05-7 [smolecule.com]

- 7. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 3139-05-7|2,5-Dimethyl-4-nitrophenol|BLD Pharm [bldpharm.com]

- 10. CAS 3139-05-7: 2,5-Dimethyl-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 11. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenol, 2,5-dimethyl- [webbook.nist.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. Nitrate - Wikipedia [en.wikipedia.org]

- 15. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

Introduction: Unveiling the Unique Chemistry of 2,5-Dimethyl-4-nitrosophenol

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-4-nitrosophenol

This compound, identified by the CAS number 2593-53-5, is an intriguing aromatic compound that belongs to the broader class of nitrosophenols.[1][2] Its structure, featuring a phenol ring substituted with two methyl groups and a nitroso group, positions it as a valuable intermediate in various fields of chemical synthesis. The presence of both electron-donating methyl groups and the versatile nitroso group on a phenolic backbone imparts a unique and complex chemical character to the molecule.

The most critical chemical property of p-nitrosophenols, including the 2,5-dimethyl derivative, is not merely the presence of the nitroso and hydroxyl groups, but their dynamic interplay through tautomerism. The compound exists in a state of equilibrium between the aromatic nitrosophenol form and the non-aromatic quinone monoxime form.[3][4] While the phenol form benefits from the stability of an aromatic ring, the quinone monoxime tautomer is often the more stable and predominant form in the solid state and in solution.[3][4] This preference is attributed to the formation of a more stable oxime functional group compared to the C-nitroso group and a conjugated system that, while not fully aromatic, retains significant electronic stabilization.[3][4] This equilibrium is the defining feature of its reactivity and spectroscopic character.

Caption: Tautomeric equilibrium of this compound.

PART 1: Physicochemical and Structural Data

Precise experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental properties can be calculated from its known structure. For researchers, the lack of published experimental values underscores the need for thorough characterization upon synthesis.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2593-53-5 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | Calculated |

| Appearance | (Expected) Yellow to brown crystalline solid | Inferred from analogues[5] |

| Melting Point | Not reported in cited literature | N/A |

| Solubility | Not reported in cited literature | N/A |

PART 2: Synthesis and Characterization

Recommended Synthetic Protocol: Nitrosation of 2,5-Dimethylphenol

The most direct and established route to p-nitrosophenols is the electrophilic aromatic substitution of the corresponding phenol using a nitrosating agent. The following protocol is a representative procedure adapted from the synthesis of the closely related 2,6-dimethyl-p-nitrosophenol and is expected to yield the target compound with high efficiency.[6] The precursor, 2,5-dimethylphenol, is a commercially available starting material.[7][8]

Expert Insight (Causality): The reaction is conducted at low temperatures (0-5 °C) for two critical reasons. First, the nitrosating agent, nitrous acid (HNO₂), is unstable and decomposes at higher temperatures. It is generated in situ from sodium nitrite and a protic acid. Second, the reaction is exothermic, and maintaining a low temperature prevents the formation of undesired side-products, such as oxidized or coupled species, thereby ensuring higher selectivity for the desired p-nitroso product. The methyl groups at positions 2 and 5 are ortho- and meta-directing, while the hydroxyl group is a powerful ortho-, para-director. Steric hindrance from the methyl group at position 2 disfavors substitution at the ortho position (position 6), making the para-position (position 4) the overwhelmingly favored site for electrophilic attack.

Experimental Protocol:

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Precursor Solution: In the flask, dissolve 2,5-dimethylphenol (1.0 eq.) in a suitable solvent system, such as 50% aqueous acetic acid. Begin stirring and allow the solution to cool to 0-5 °C.

-

Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in deionized water.

-

Reaction Execution: Add the sodium nitrite solution dropwise from the dropping funnel to the stirred, cooled phenol solution. The rate of addition should be controlled to ensure the internal temperature does not rise above 5 °C. A color change is typically observed as the reaction proceeds.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Isolate the crude solid by vacuum filtration. Wash the filter cake with cold water to remove residual acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water or toluene, to yield the final product.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation by Spectroscopy

As a self-validating system, the synthesized product must be rigorously characterized. While specific spectra for this compound are not available in the searched literature, the following are the expected key spectroscopic features that would confirm its identity and demonstrate the presence of the tautomeric equilibrium.

-

¹H NMR Spectroscopy: The spectrum would be complex due to the presence of both tautomers.

-

Phenol Form: Expect two distinct aromatic singlets for the protons at C3 and C6. Two singlets would also be present for the methyl groups at C2 and C5, along with a broad singlet for the phenolic -OH proton.

-

Quinone Monoxime Form: Expect signals in the olefinic region of the spectrum for the ring protons. The methyl protons would likely be shifted compared to the phenol form. A distinct signal for the oxime proton (=N-OH) would also be present, typically downfield.

-

-

¹³C NMR Spectroscopy: The number of signals would exceed the eight carbons of the core structure, confirming the presence of two distinct species (tautomers) in solution. The quinone monoxime form would uniquely feature a C=O signal (ketone) around 180-190 ppm and a C=N signal.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the tautomerism.

-

Phenol Form: A broad O-H stretching band (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and an N=O stretching band (~1500 cm⁻¹).

-

Quinone Monoxime Form: A C=O stretching band (~1650 cm⁻¹), a C=N stretching band (~1600 cm⁻¹), and a distinct O-H stretching band for the oxime group.

-

-

Mass Spectrometry: Would confirm the molecular weight of 151.16 g/mol . High-resolution mass spectrometry (HRMS) would verify the elemental composition of C₈H₉NO₂.

PART 3: Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is governed by its functional groups and the tautomeric equilibrium.

-

Reduction: The nitroso group can be readily reduced to an amine using reducing agents like sodium dithionite or catalytic hydrogenation. The resulting 4-amino-2,5-dimethylphenol is a stable and highly useful intermediate, particularly in dye synthesis and as a photographic developer.

-

Coordination Chemistry: The quinone monoxime tautomer is an excellent chelating ligand for various metal ions. The nitrogen and oxygen atoms of the oxime and carbonyl groups can coordinate with a metal center to form stable, often colored, metal complexes.

-

Acylation/Alkylation: The phenolic hydroxyl group can undergo O-acylation or O-alkylation under appropriate basic conditions, though this reaction is in competition with reactions at the oxime hydroxyl in the tautomeric form.

Potential Applications in Research and Drug Development

While specific applications for this compound are not widely reported, its chemical nature suggests several potential uses for researchers.

-

Synthetic Intermediate: As a raw material, its primary value lies in its role as a precursor to other molecules.[1] The synthesis of the corresponding aminophenol is a key transformation, opening pathways to azo dyes, phenoxazine and phenothiazine derivatives, which are scaffolds found in many pharmaceutically active compounds.

-

Ligand for Catalysis: The formation of metal complexes suggests its potential use in developing novel catalysts for organic transformations.

-

Material Science: Nitrosophenol derivatives can be used in the production of polymers and as vulcanization accelerators in the rubber industry.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the known hazards of its precursor, 2,5-dimethylphenol, and the general class of aromatic nitroso compounds, stringent safety precautions are required.

-

Hazard Classification (Inferred): Expected to be toxic if swallowed or in contact with skin.[8] Likely causes severe skin and eye irritation/damage.[8] Handle as a hazardous substance.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation.[8]

-

Handling: Avoid creating dust. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Shandong Mopai Biotechnology Co., LTD. (n.d.). This compound CAS NO.2593-53-5. LookChem. [Link]

-

Molbase. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). [Link]

-

NIST. (n.d.). Phenol, 2,5-dimethyl-4-nitro-. NIST Chemistry WebBook. [Link]

- Virk, M. S., & Issenberg, P. (1985). Nitrosation of Phenol and 2,6-Dimethoxyphenol and Its Effect on Nitrosamine Formation. Journal of Agricultural and Food Chemistry.

- Google Patents. (n.d.). CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol.

-

PrepChem.com. (n.d.). Preparation of 4-nitrosophenol. [Link]

-

Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?. [Link]

-

Brainly.in. (2021). Which of the following exhibits tautomerism?. [Link]

-

Hodgson, H. H. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Journal of the Chemical Society, 520. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Nitrosophenol. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound, CasNo.2593-53-5 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 2. 2,5-二甲基-4-亚硝基苯酚 CAS 20294-63-7;2593-53-5,2,5-二甲基-4-亚硝基苯酚 供应商大全-化工网 [china.chemnet.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

2,5-Dimethyl-4-nitrosophenol synthesis from 2,5-dimethylphenol

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitrosophenol from 2,5-dimethylphenol

This guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in various chemical and biological research fields.[1] It serves as an important intermediate in organic synthesis and is utilized in biological assays to study enzyme kinetics.[1] The synthesis is achieved through the C-nitrosation of 2,5-dimethylphenol, a classic example of electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product characterization.

The synthesis of this compound is a C-nitrosation reaction, which proceeds via an electrophilic aromatic substitution mechanism.[2][3] The core of this reaction involves the attack of an electrophile, the nitrosonium ion (NO⁺), on the electron-rich aromatic ring of 2,5-dimethylphenol.

Formation of the Electrophile: The nitrosonium ion is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄). The acid protonates the nitrite ion, which then loses a molecule of water to form the active electrophile.

Electrophilic Attack and Resonance Stabilization: The 2,5-dimethylphenol ring is highly activated towards electrophilic attack due to the electron-donating effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups. The hydroxyl group is a powerful ortho, para-director. The electrophilic attack by the nitrosonium ion occurs preferentially at the para-position relative to the hydroxyl group, which is sterically accessible and electronically favored.[2][4] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity: The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion), which restores the aromaticity of the ring and yields the final product, this compound.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for the C-nitrosation of 2,5-dimethylphenol.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the nitrosation of phenols.[5] Precise control of temperature is critical for achieving a high yield and purity.

Materials & Reagents:

-

2,5-Dimethylphenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Thermometer

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

-

Preparation of Reactant Solution: In a suitable flask (e.g., 500 mL), dissolve a specific molar equivalent of 2,5-dimethylphenol and a slight molar excess of sodium nitrite in a sufficient volume of ice-cold deionized water. Place the flask in an ice bath and begin vigorous stirring with a magnetic stirrer. Ensure the temperature of the solution is maintained between 0-5°C.

-

Preparation of Acid Solution: In a separate beaker, carefully prepare a dilute solution of sulfuric acid by slowly adding the concentrated acid to cold water. Causality Note: This dilution must be done cautiously as it is highly exothermic.

-

Reaction Execution: Transfer the dilute sulfuric acid to a dropping funnel. Add the acid solution dropwise to the stirred phenol-nitrite mixture over a period of 30-60 minutes. The key to this step is maintaining the reaction temperature below 5°C to prevent the decomposition of nitrous acid and minimize side reactions. A color change and the formation of a precipitate should be observed.

-

Reaction Completion: After the acid addition is complete, allow the mixture to continue stirring in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any unreacted salts and acid.

-

Purification: For higher purity, the crude solid can be dissolved in a cold, dilute aqueous solution of sodium carbonate. Insoluble impurities can be removed by filtration. The filtrate is then re-acidified with a dilute acid (e.g., sulfuric or acetic acid), causing the purified this compound to precipitate.

-

Final Product Collection: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a desiccator or a vacuum oven at a low temperature.

Safety and Handling: A Prerequisite for Integrity

Adherence to strict safety protocols is paramount. Researchers must be fully aware of the hazards associated with the reagents used in this synthesis.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7] The entire procedure should be conducted within a well-ventilated chemical fume hood.[8][9]

-

Reagent Hazards:

-

Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires.[10] It is toxic if swallowed.[8][9] Keep away from heat, combustible materials, and acids.[6][10] Store in a dry, cool, and well-ventilated place.[6]

-

Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water, never the reverse.

-

Phenols: 2,5-dimethylphenol and the product are irritants to the skin, eyes, and respiratory tract.[11] Avoid inhalation of dust and direct contact.[6]

-

-

Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible.[6] Be prepared for potential spills and have appropriate neutralizing agents and cleanup materials on hand. In case of ingestion or significant exposure, seek immediate medical attention.[6][9]

Product Characterization

Confirmation of the product's identity and purity is essential. The following properties and analytical techniques are recommended.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₃ | [11][12][13] |

| Molecular Weight | 167.16 g/mol | [11][12][13] |

| CAS Number | 3139-05-7 | [11][12][13] |

| Appearance | Expected to be a colored solid | N/A |

Analytical Methods:

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the hydroxyl (-OH) stretch, the nitroso (N=O) stretch, and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for unambiguously determining the chemical structure, showing the specific arrangement of protons and carbon atoms on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Gas Chromatography (GC): The NIST WebBook provides Kovats retention index data for this compound, which can be useful for chromatographic identification.[12]

References

-

Preparation of 2-methyl-4-nitrosophenol. PrepChem.com. [Link]

-

Sodium Nitrite Safety Data Sheet. ALPHACHEM Limited. [Link]

-

González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry. [Link]

-

Nitrosation of phenolic compounds: inhibition and enhancement. Semantic Scholar. [Link]

-

Phenol, 2,5-dimethyl-4-nitro-. NIST WebBook. [Link]

-

Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Cheméo. [Link]

-

González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. ResearchGate. [Link]

-

González-Mancebo, S., et al. Nitrosation of Phenolic Compounds: Inhibition and Enhancement. ACS Publications. [Link]

-

Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]

-

Sodium Nitrite Safety Data Sheet. Thames River Chemical Corp. [Link]

-

2,5-Dimethyl-4-nitrophenol. PubChem. [Link]

Sources

- 1. Buy 2,5-Dimethyl-4-nitrophenol | 3139-05-7 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. alphachem.ca [alphachem.ca]

- 9. msds.nipissingu.ca [msds.nipissingu.ca]

- 10. trc-corp.com [trc-corp.com]

- 11. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenol, 2,5-dimethyl-4-nitro- [webbook.nist.gov]

- 13. scbt.com [scbt.com]

Spectroscopic Profile of 2,5-Dimethyl-4-nitrosophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,5-dimethyl-4-nitrosophenol, a key aromatic nitroso compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to present a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectral properties of this compound for identification, characterization, and analytical method development.

Introduction to this compound

This compound belongs to the class of aromatic C-nitroso compounds, which are known for their interesting chemical reactivity and unique spectroscopic features.[1] The presence of the nitroso (-N=O) group, a hydroxyl (-OH) group, and two methyl (-CH₃) groups on the benzene ring gives rise to a distinct spectroscopic signature. This compound and its derivatives are of interest in various fields, including organic synthesis, as intermediates for dyes, and in the study of reaction mechanisms.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift theory and comparison with data from 2,5-dimethylphenol and p-nitrosophenol.[2][3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OH | 10.0 - 12.0 | Singlet (broad) |

| Ar-H (position 3) | ~7.0 | Singlet |

| Ar-H (position 6) | ~6.8 | Singlet |

| CH₃ (position 2) | ~2.2 | Singlet |

| CH₃ (position 5) | ~2.1 | Singlet |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show five distinct signals.

-

Hydroxyl Proton (OH): The phenolic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the nitroso group and potential intramolecular hydrogen bonding. Its chemical shift is predicted to be in the range of 10.0-12.0 ppm as a broad singlet.

-

Aromatic Protons (Ar-H): The two aromatic protons at positions 3 and 6 are in different chemical environments. The proton at position 3 is ortho to the electron-donating methyl group and meta to the hydroxyl group, while the proton at position 6 is ortho to the hydroxyl group and meta to a methyl group. Both are ortho to the nitroso group. Consequently, they are expected to appear as singlets with slightly different chemical shifts, predicted around 7.0 and 6.8 ppm.

-

Methyl Protons (CH₃): The two methyl groups at positions 2 and 5 will each give rise to a singlet. The methyl group at position 2 is ortho to the hydroxyl group, while the methyl group at position 5 is ortho to the nitroso group. This will result in slightly different chemical shifts, predicted around 2.2 and 2.1 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | ~155 |

| C2 (C-CH₃) | ~125 |

| C3 (C-H) | ~115 |

| C4 (C-NO) | ~150 |

| C5 (C-CH₃) | ~135 |

| C6 (C-H) | ~120 |

| CH₃ (at C2) | ~16 |

| CH₃ (at C5) | ~17 |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C1) is expected to be the most deshielded among the protonated aromatic carbons, with a predicted chemical shift of around 155 ppm. The carbon bearing the nitroso group (C4) will also be significantly deshielded, with an estimated chemical shift around 150 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region (115-135 ppm), with their exact values influenced by the substituents.

-

Methyl Carbons: The two methyl carbons are expected to have chemical shifts in the aliphatic region, around 16-17 ppm.

Caption: Workflow for predicting NMR spectra of this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| N=O | Stretching | ~1500 | Strong |

| C-N | Stretching | ~1150 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-H (aromatic) | Bending (out-of-plane) | 800 - 900 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear between 2850 and 3000 cm⁻¹.

-

Aromatic C=C Stretches: Several bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

N=O Stretch: The nitroso group has a characteristic strong absorption band. For aromatic C-nitroso compounds, the N=O stretching vibration is typically observed around 1500 cm⁻¹.[4]

-

C-O and C-N Stretches: A strong C-O stretching band is predicted in the 1200-1260 cm⁻¹ range, and a medium C-N stretching band around 1150 cm⁻¹.

-

Aromatic C-H Bending: Strong out-of-plane C-H bending vibrations are expected in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and correlate them with the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenolic and nitroso groups, which are both chromophores, will result in characteristic absorptions in the UV-Vis region.

Predicted UV-Vis Absorption Maxima

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~280 | High |

| n → π | ~350 | Moderate |

| n → π* (N=O) | ~700 | Low |

Interpretation and Rationale:

-

π → π* Transition: An intense absorption band is expected around 280 nm, corresponding to a π → π* electronic transition within the aromatic system.

-

n → π* Transitions: Aromatic nitroso compounds typically exhibit two n → π* transitions.[1] One is expected in the near-UV region, around 350 nm, with moderate intensity. The other, characteristic of the nitroso group, is a low-intensity absorption in the visible region, often around 700 nm, which is responsible for the typical blue or green color of monomeric C-nitroso compounds. The position and intensity of these bands can be sensitive to the solvent polarity.[1]

Caption: Predicted electronic transitions for this compound.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill another matched cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately, using the Beer-Lambert law (A = εbc).

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and UV-Vis data provide a strong foundation for the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining empirical data. It is recommended that these predicted data be confirmed by experimental measurements when a pure sample of this compound becomes available.

References

- Šolić, M., & Vančik, H. (2014). Aromatic C-nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.

-

SpectraBase. (n.d.). p-Nitrosophenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

-

MDPI. (2018). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Retrieved from [Link]

Sources

Tautomeric Equilibrium of 2,5-Dimethyl-4-nitrosophenol: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium in 2,5-dimethyl-4-nitrosophenol, a molecule of significant interest in medicinal chemistry and materials science. While the tautomerism of nitrosophenols is a well-established phenomenon, this guide focuses specifically on the 2,5-dimethyl substituted variant, offering a detailed framework for its synthesis, characterization, and the nuanced interplay of its phenol-nitroso and quinone-oxime tautomeric forms. We delve into the theoretical underpinnings of this equilibrium and present a suite of advanced experimental protocols, including NMR, IR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction, to empower researchers in their investigation of this dynamic molecular system. This guide is designed to serve as a comprehensive resource for scientists and professionals in drug development, providing the foundational knowledge and practical methodologies necessary to harness the potential of this compound and its unique tautomeric properties.

Introduction: The Dynamic Nature of Nitrosophenols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the realm of nitrosophenols, this phenomenon manifests as an equilibrium between the aromatic phenol-nitroso form and the non-aromatic quinone-oxime form.[1][2] The position of this equilibrium is a delicate balance of competing factors, including the energetic cost of losing aromaticity in the phenol ring versus the inherent stability of the oxime functionality over the nitroso group.[1]

The tautomeric state of a nitrosophenol derivative can significantly influence its biological activity, photochemical properties, and utility as a synthetic intermediate. Therefore, a thorough understanding and ability to characterize this equilibrium are paramount for researchers in drug discovery and materials science. This guide focuses on this compound, a derivative where the electronic and steric effects of the methyl groups are expected to modulate the tautomeric preference.

Synthesis of this compound: A Proposed Protocol

While a specific protocol for this compound is not extensively documented, a reliable synthesis can be adapted from established methods for the nitrosation of phenols.[3][4] The following protocol is based on the nitrosation of 2,5-dimethylphenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Starting Material: In a flask, dissolve a specific molar quantity of 2,5-dimethylphenol in a suitable solvent such as a mixture of ethanol and water.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Preparation of Nitrosating Agent: In a separate beaker, prepare an aqueous solution of sodium nitrite. The molar equivalent of sodium nitrite should be slightly in excess of the 2,5-dimethylphenol.

-

Acidification and Nitrosation: Slowly add a mineral acid (e.g., HCl) to the cooled 2,5-dimethylphenol solution to catalyze the reaction. Subsequently, add the sodium nitrite solution dropwise to the acidified phenol solution while maintaining the temperature between 0-5 °C. The in situ formation of nitrous acid will effect the nitrosation at the para position.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the precipitated product can be collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Causality of Experimental Choices: The low temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting material.

The Tautomeric Equilibrium: Phenol-Nitroso vs. Quinone-Oxime

The central theme of this guide is the tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms of this compound.

Caption: Tautomeric equilibrium of this compound.

The equilibrium can be influenced by several factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to stabilize the more polar quinone-oxime tautomer.[5][6]

-

Temperature: The thermodynamics of the equilibrium can be studied by variable-temperature experiments.

-

pH: The acidity or basicity of the medium can shift the equilibrium by favoring the protonation or deprotonation of one of the tautomers.

Spectroscopic Characterization of Tautomers

The elucidation of the tautomeric equilibrium relies heavily on spectroscopic techniques. Each tautomer possesses a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] The chemical shifts of key protons and carbons are expected to differ significantly between the two forms.

Expected ¹H NMR Spectral Features:

| Proton | Phenol-Nitroso Tautomer (Predicted ppm) | Quinone-Oxime Tautomer (Predicted ppm) | Rationale for a Shift |

| Aromatic CH | 6.5 - 7.5 | 6.0 - 7.0 | Loss of aromaticity in the quinone-oxime form leads to an upfield shift of ring protons. |

| Methyl (C2) | ~2.2 | ~2.0 | Changes in the electronic environment of the ring. |

| Methyl (C5) | ~2.4 | ~2.2 | Changes in the electronic environment of the ring. |

| Hydroxyl (OH) | 9.0 - 11.0 | 11.0 - 13.0 (NOH) | The oxime proton is typically more deshielded than the phenolic proton. |

Expected ¹³C NMR Spectral Features:

| Carbon | Phenol-Nitroso Tautomer (Predicted ppm) | Quinone-Oxime Tautomer (Predicted ppm) | Rationale for a Shift |

| C=O | N/A | 180 - 190 | The appearance of a carbonyl carbon signal is a definitive marker for the quinone-oxime form. |

| C-OH | 150 - 160 | N/A | Disappearance of the phenolic carbon signal. |

| C=NOH | N/A | 145 - 155 | Appearance of the imine-like carbon signal. |

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Variable-Temperature Studies: For a given solvent, acquire spectra at a range of temperatures to observe any shifts in the equilibrium.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T) in each solvent and at each temperature.

Caption: Workflow for NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

Expected IR Spectral Features:

| Functional Group | Phenol-Nitroso Tautomer (Predicted cm⁻¹) | Quinone-Oxime Tautomer (Predicted cm⁻¹) | Rationale for a Shift |

| O-H stretch | 3200 - 3600 (broad) | 3100 - 3500 (N-OH, broad) | Hydrogen bonding differences. |

| C=O stretch | N/A | 1650 - 1680 (strong) | A strong carbonyl stretch is characteristic of the quinone-oxime form. |

| N=O stretch | 1500 - 1550 | N/A | Presence of the nitroso group. |

| C=N stretch | N/A | 1620 - 1640 | Presence of the oxime C=N bond. |

| Aromatic C=C | 1450 - 1600 | Altered due to loss of aromaticity | Changes in the ring structure. |

Experimental Protocol: IR Analysis of Tautomerism

-

Sample Preparation: Prepare samples for analysis in the solid state (KBr pellet or ATR) and in solution using solvents with IR transparency in the regions of interest (e.g., CCl₄, CHCl₃).

-

Data Acquisition: Record the IR spectra of the samples.

-

Data Analysis: Identify the characteristic absorption bands for each tautomer to determine the dominant form in the solid state and in different solvents.

UV-Vis Spectroscopy

The electronic transitions of the two tautomers are expected to differ, leading to distinct UV-Vis absorption spectra.[8]

Expected UV-Vis Spectral Features:

| Tautomer | Expected λ_max (nm) | Rationale |

| Phenol-Nitroso | ~300-350 and ~650-700 | π → π* transitions of the aromatic system and n → π* of the nitroso group. |

| Quinone-Oxime | ~250-300 and ~350-400 | π → π* transitions of the conjugated quinone system. |

Experimental Protocol: UV-Vis Analysis of Tautomerism

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Analysis: Deconvolute the overlapping spectra to determine the relative concentrations of each tautomer and calculate the equilibrium constant. The effect of solvent polarity on the position of λ_max (solvatochromism) can provide further insights into the nature of the electronic transitions.

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide valuable information about the tautomeric equilibrium in solution, single-crystal X-ray diffraction offers an unambiguous determination of the dominant tautomeric form in the solid state.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[11]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Data Analysis: The refined structure will reveal the precise atomic positions, bond lengths, and bond angles, definitively identifying the tautomeric form present in the crystal lattice.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The tautomerism of this compound represents a fascinating case study in molecular dynamics. This guide has provided a comprehensive framework for its synthesis and the detailed characterization of its phenol-nitroso and quinone-oxime tautomers. By employing a multi-faceted approach combining NMR, IR, and UV-Vis spectroscopy with the definitive power of X-ray crystallography, researchers can gain a deep understanding of this equilibrium and how it is influenced by the molecular environment.

Future research in this area could explore the impact of other substitution patterns on the tautomeric equilibrium, the photochemical properties of the individual tautomers, and their potential as ligands in coordination chemistry. The insights gained from such studies will undoubtedly contribute to the rational design of novel molecules with tailored properties for applications in medicine and materials science.

References

-

Wójcik, G., & Mossakowska, I. (2006). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. Acta Crystallographica Section B: Structural Science, 62(Pt 1), 143–152. [Link]

-

Gómez-Zavaglia, A., & Fausto, R. (2003). Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. Chemical Physics, 283(1-2), 123-134. [Link]

-

Lidén, A., & Hansen, P. E. (2004). Does tautomeric equilibrium exist in ortho-nitrosonaphthols?. Journal of Molecular Structure, 701(1-3), 107-114. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

PrepChem. (n.d.). Preparation of 4-nitrosophenol. [Link]

-

Filo. (2025). Which compound shows tautomerism? (A) Phenol (B) Nitrosobenzene (C) 4-.. [Link]

-

Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?. [Link]

-

Brainly.in. (2021). Which of the following exhibits tautomerism? A. 4-nitrosophenol B. 2-nitrosophenol C. Ortho Benzoquonine. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-131). Academic Press. [Link]

- Google Patents. (n.d.). US3320324A - Process for the manufacture of p-nitrosophenol.

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Rhodes, G. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit-7.5. [Link]

-

Al-Hamdani, A. A. S., Al-Zuhairi, A. J., & Al-Khafaji, Y. A. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1234. [Link]

-

ResearchGate. (n.d.). Tautomeric equilibria in o-nitrosophenol: a ketoxime and b nitrosoenol forms. [Link]

-

DSpace Repository. (2025). Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. [Link]

- Google Patents. (n.d.). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

-

ResearchGate. (n.d.). Chromatographic Resolution of Quinone Oximes. [Link]

-

ResearchGate. (n.d.). Spectrophotometric and colorimetric determination of phenol with 4-aminoantipirine. [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. [Link]

-

NIST WebBook. (n.d.). Phenol, 4-nitro-. [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol. [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... [Link]

-

ResearchGate. (n.d.). ¹H NMR data for lawsone and its oxime derivatives ( ppm). [Link]

-

ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso... [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

-

Ciesielski, A., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(10), 6971-6981. [Link]

-

Ciesielski, A., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5135. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4-substituted Phenols for Researchers and Drug Development Professionals

A Note on the Target Analyte: 2,5-Dimethyl-4-nitrosophenol vs. 2,5-Dimethyl-4-nitrophenol

Initial investigations for the physical properties of this compound revealed a significant challenge: a notable absence of publicly available experimental or predicted data for its melting point and solubility. Compounding this issue, the Chemical Abstracts Service (CAS) number 3139-05-7, often associated with this nitroso compound, is predominantly linked in chemical databases to its oxidized counterpart, 2,5-Dimethyl-4-nitrophenol. Synthesis literature suggests that the nitroso compound may serve as a transient intermediate in the production of the more stable nitro derivative. Furthermore, p-nitrosophenols are known to exist in a tautomeric equilibrium with their quinone monoxime form, which can complicate their isolation and characterization.

In the interest of providing a scientifically rigorous and data-supported technical guide, this document will focus on the well-characterized and closely related compound, 2,5-Dimethyl-4-nitrophenol (CAS: 3139-05-7) . The principles and methodologies detailed herein for the determination of melting point and solubility are broadly applicable and can be adapted for the study of other novel phenolic compounds, should a stable sample of this compound be synthesized and isolated.

Introduction: The Critical Role of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the intrinsic physical properties of a molecule, such as its melting point and solubility, are fundamental parameters that dictate its potential as a therapeutic agent.[1][2] A compound's melting point is a reliable indicator of its purity and is influenced by the strength of its crystal lattice forces.[3][4] Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability and pharmacokinetic profile.[1][5] Poor solubility can hinder absorption and lead to variable and insufficient drug exposure, ultimately causing the failure of an otherwise potent compound in later developmental stages.[5]

This guide provides an in-depth examination of the physical properties of 2,5-Dimethyl-4-nitrophenol, a substituted phenol of interest in medicinal chemistry and material science. We will present its known melting point and solubility characteristics and provide detailed, field-proven protocols for the experimental determination of these essential properties.

Physical Properties of 2,5-Dimethyl-4-nitrophenol

The following table summarizes the key physical properties of 2,5-Dimethyl-4-nitrophenol.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 134-136 °C | |

| Water Solubility | Predicted LogS: -1.3 to -2.0 (corresponding to approximately 6.13 g/L to 1.22 g/L). Due to its organic nature, it is expected to be less soluble in water. | , |

| Organic Solvent Solubility | Moderately soluble in organic solvents. |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Principle of Melting Point Determination

The most common laboratory method involves heating a small, powdered sample in a capillary tube within a calibrated heating block or oil bath. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting point range.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 2,5-Dimethyl-4-nitrophenol is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.

-

-

Measurement:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In drug discovery, both kinetic and thermodynamic solubility are important. Kinetic solubility measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. Thermodynamic solubility is the equilibrium solubility of the solid compound in a solvent.

Principle of Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility. It involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,5-Dimethyl-4-nitrophenol to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol).

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid.

-

Clarify the supernatant by centrifugation or filtration through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 2,5-Dimethyl-4-nitrophenol of known concentrations in the same solvent.

-

Analyze the standard solutions and the clarified supernatant from the saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Thermodynamic Solubility Workflow

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. prepchem.com [prepchem.com]

- 3. Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,5-DIMETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Investigations of 2,5-Dimethyl-4-nitrosophenol: A Comprehensive Technical Guide

This guide provides an in-depth technical exploration into the theoretical studies of 2,5-Dimethyl-4-nitrosophenol, a molecule of significant interest due to its rich chemical properties and potential applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with computational insights to elucidate the molecule's structure, reactivity, and potential biological relevance.

Introduction: The Significance of this compound

This compound belongs to the class of nitrosophenols, organic compounds characterized by a hydroxyl and a nitroso group attached to a benzene ring. Its scientific intrigue is largely centered on the phenomenon of nitroso-oxime tautomerism , a dynamic equilibrium that dictates its physicochemical properties and reactivity. This guide leverages theoretical and computational chemistry to provide a foundational understanding of this molecule, offering predictive insights that are crucial for guiding laboratory research and application development. We will delve into its synthesis, the quantum mechanical basis of its tautomerism, its predicted spectroscopic fingerprints, and its potential as a valuable scaffold in medicinal chemistry.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the electrophilic nitrosation of 2,5-dimethylphenol. This reaction is a cornerstone of aromatic chemistry and provides a reliable route to this class of compounds.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of analogous nitrosophenols and provides a robust method for laboratory preparation.[1][2]

Materials:

-

2,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

10% Sodium Carbonate (Na₂CO₃) Solution

-

Activated Carbon

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2,5-dimethylphenol (1.0 eq.) and sodium nitrite (1.0 eq.) in deionized water, cooled in an ice bath.

-

Nitrosation: While maintaining the temperature at 0-5°C, slowly add a pre-chilled solution of concentrated sulfuric acid (1.0 eq.) in water dropwise with vigorous stirring. The low temperature is critical to prevent the decomposition of the in situ-generated nitrous acid.

-

Reaction Completion: Continue stirring the mixture in the ice bath for approximately 2 hours. The formation of a brown precipitate indicates the product.

-

Isolation: Isolate the crude solid by vacuum filtration and wash with cold deionized water.

-

Purification: For purification, dissolve the crude product in a 10% sodium carbonate solution, treat with activated carbon to remove colored impurities, and filter. Re-precipitate the purified product by acidifying the filtrate with dilute sulfuric acid.

-

Drying: Collect the purified solid by filtration, wash with a minimal amount of cold deionized water, and dry under vacuum.

Synthesis Workflow and Mechanism

The reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. The electron-rich 2,5-dimethylphenol then undergoes an electrophilic aromatic substitution, with the nitroso group directing to the para position due to steric hindrance from the methyl groups at the ortho positions.

Caption: A schematic workflow for the synthesis of this compound.

The Core Concept: Nitroso-Oxime Tautomerism

The most critical chemical characteristic of this compound is its existence as a mixture of two tautomers in equilibrium: the nitrosophenol form and the quinone-oxime form.[3][4]

Caption: The tautomeric equilibrium between the nitrosophenol and quinone-oxime forms.

This equilibrium is dynamic and highly sensitive to the molecular environment. The quinone-oxime tautomer is generally favored in more polar solvents due to its higher polarity. The methyl substituents on the aromatic ring also play a role in the relative stability of the two forms. Theoretical calculations are essential to predict the energetic landscape of this tautomerization and the position of the equilibrium under different conditions.

Computational Methodology for Theoretical Studies

Density Functional Theory (DFT) stands as a powerful and widely accepted computational method for investigating the properties of such molecular systems. A typical workflow for the theoretical study of this compound is outlined below.

Caption: A generalized workflow for the computational study of this compound.

Theoretical Spectroscopic Analysis

Computational methods allow for the prediction of various spectroscopic data, which are instrumental in the experimental identification and characterization of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making them excellent tools for distinguishing between the nitrosophenol and quinone-oxime forms.

Table 1: Predicted NMR Chemical Shifts (ppm)

| Tautomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| This compound | Phenolic -OH: ~5-7; Aromatic C-H: ~6.5-7.5; Methyl C-H: ~2.0-2.5 | Aromatic C-OH: ~150-160; Aromatic C-NO: ~140-150; Other aromatic C: ~115-135; Methyl C: ~15-20 |

| 2,5-Dimethyl-1,4-benzoquinone monoxime | Oxime -OH: ~10-12; Vinylic C-H: ~6.0-7.0; Methyl C-H: ~1.8-2.3 | Carbonyl C=O: ~180-190; C=NOH: ~155-165; Vinylic C: ~120-140; Methyl C: ~15-20 |

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the two tautomers are distinct, particularly in the regions corresponding to the stretching frequencies of the functional groups.

Table 2: Key Predicted IR/Raman Vibrational Frequencies (cm⁻¹)

| Tautomer | Key Predicted Vibrational Frequencies (cm⁻¹) |

|---|---|

| This compound | O-H stretch (phenolic): ~3200-3600 (broad); N=O stretch: ~1500-1550; Aromatic C=C stretches: ~1400-1600 |

| 2,5-Dimethyl-1,4-benzoquinone monoxime | O-H stretch (oxime): ~3100-3500 (broad); C=O stretch: ~1650-1680; C=N stretch: ~1620-1650; C=C stretches: ~1550-1600 |